Technical Monograph: Chemical & Pharmacological Profiling of 3-(2-Chlorophenoxy)pyrrolidine
Technical Monograph: Chemical & Pharmacological Profiling of 3-(2-Chlorophenoxy)pyrrolidine
Executive Summary
3-(2-Chlorophenoxy)pyrrolidine (CAS: 946715-25-9; HCl Salt: 1185298-15-0) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly within the design of Central Nervous System (CNS) agents. Structurally characterized by a pyrrolidine ring functionalized at the C3 position with an ortho-chlorinated phenoxy group, this motif serves as a critical pharmacophore for Monoamine Transporter Inhibitors (MATs).
This guide provides a rigorous technical analysis of the compound’s physicochemical properties, synthetic pathways, and reactivity profiles, designed to support researchers in optimizing lead compounds for norepinephrine (NET) and serotonin (SERT) reuptake inhibition.
Part 1: Structural Architecture & Physicochemical Profiling
The therapeutic utility of 3-(2-Chlorophenoxy)pyrrolidine is governed by its acid-base profile and lipophilicity, which dictate its ability to cross the Blood-Brain Barrier (BBB).
Chemical Identity & Properties Table
| Property | Value / Description | Technical Context |
| IUPAC Name | 3-(2-Chlorophenoxy)pyrrolidine | |
| Molecular Formula | C₁₀H₁₂ClNO | |
| Molecular Weight | 197.66 g/mol | Ideal for fragment-based drug design (MW < 300). |
| Appearance | Viscous oil (Free base) / White solid (HCl salt) | Salt form preferred for stability and handling. |
| pKa (Calc.) | ~9.25 (Secondary Amine) | Predominantly ionized (cationic) at physiological pH (7.4). |
| LogP (Calc.) | ~2.0 - 2.3 | Optimal range for CNS penetration (Lipinski compliant). |
| H-Bond Donors | 1 (NH) | Secondary amine available for further functionalization. |
| H-Bond Acceptors | 2 (N, O) | Ether oxygen acts as a weak acceptor; Nitrogen is a strong acceptor. |
| Chirality | 1 Chiral Center (C3) | Exists as (R)- and (S)-enantiomers. Biological activity is often stereospecific. |
Stereochemical Considerations
The C3 position of the pyrrolidine ring is a stereogenic center.[1] In pharmacological applications, the specific enantiomer often dictates binding affinity. For instance, in many aryloxy-amine antidepressants, the (S)-enantiomer exhibits superior binding to the norepinephrine transporter (NET). Researchers must prioritize asymmetric synthesis or chiral resolution (e.g., using tartaric acid) to isolate the bioactive eutomer.
Part 2: Synthetic Pathways & Experimental Protocols
The most robust synthetic route for constructing the aryl-alkyl ether bond in 3-(2-Chlorophenoxy)pyrrolidine is the Mitsunobu Reaction . This pathway offers stereochemical control (inversion of configuration) and avoids harsh conditions associated with Nucleophilic Aromatic Substitution (SₙAr).
Synthesis Workflow Visualization
Figure 1: Mitsunobu-based synthetic route ensuring stereochemical inversion at the C3 position.
Detailed Experimental Protocol (Mitsunobu Route)
Objective: Synthesis of (S)-3-(2-Chlorophenoxy)pyrrolidine hydrochloride from (R)-N-Boc-3-hydroxypyrrolidine.
Reagents:
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(R)-N-Boc-3-hydroxypyrrolidine (1.0 equiv)
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2-Chlorophenol (1.1 equiv)[2]
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Triphenylphosphine (PPh₃) (1.2 equiv)
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Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
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Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
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Preparation: Charge a flame-dried round-bottom flask with (R)-N-Boc-3-hydroxypyrrolidine, 2-chlorophenol, and PPh₃. Dissolve in anhydrous THF (0.1 M concentration) under an inert atmosphere (Nitrogen or Argon).
-
Coupling (0°C): Cool the solution to 0°C in an ice bath. Add DIAD dropwise over 20 minutes to control the exotherm. The solution will typically turn yellow.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (hexane/ethyl acetate) or LC-MS.
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Work-up: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane to precipitate the bulk of triphenylphosphine oxide (TPPO) byproduct. Filter off the solid.[3]
-
Purification: Purify the filtrate via flash column chromatography (SiO₂) to isolate the N-Boc protected intermediate.
-
Deprotection: Dissolve the intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (1:4 v/v ratio with DCM) or 4M HCl in dioxane. Stir for 2 hours at room temperature.
-
Isolation: Evaporate volatiles. For the HCl salt, triturate with diethyl ether to yield the final product as a white solid.
Critical Note: The Mitsunobu reaction proceeds with Walden inversion . Starting with the (R)-alcohol yields the (S)-ether product.
Part 3: Reactivity & Derivatization Strategies
The secondary amine at position 1 is the primary handle for diversification. This scaffold serves as a "warhead" that can be attached to various linkers to tune selectivity between NET, SERT, and DAT transporters.
N-Alkylation & Reductive Amination
To generate tertiary amine analogs (common in drug discovery):
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Reductive Amination: React with an aldehyde/ketone using Sodium Triacetoxyborohydride (STAB) in DCE. This is preferred over direct alkylation to avoid over-alkylation (quaternization).
-
Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.
SAR Logic & Pharmacophore Mapping
The 3-(2-chlorophenoxy)pyrrolidine motif mimics the spatial arrangement of biogenic amines.
Figure 2: Structure-Activity Relationship (SAR) logic for optimizing transporter affinity.
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2-Chloro Substituent: Provides steric bulk and lipophilicity, locking the conformation of the phenoxy ring relative to the pyrrolidine. This often enhances selectivity for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT).
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Pyrrolidine Nitrogen: Must be positively charged at physiological pH to interact with the highly conserved aspartate residue (Asp-75 in NET) in the transporter's binding site.
Part 4: Safety & Handling
While specific toxicological data for this intermediate may be limited, it should be handled as a potent chemical substance.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Hygroscopic (especially as HCl salt). Store under inert gas (Argon) at 2–8°C.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).
References
-
PubChem. (n.d.).[2][4] 3-(2-Chlorophenoxy)pyrrolidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Retrieved from [Link]
-
Zhou, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link][3][5][6][7]
Sources
- 1. iris.unipa.it [iris.unipa.it]
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- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 1-[3-(3-Chlorophenoxy)propyl]pyrrolidin-2-one | C13H16ClNO2 | CID 94691095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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